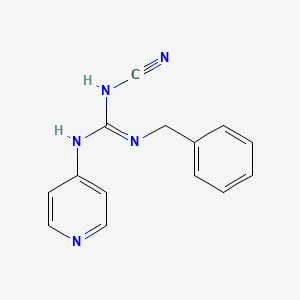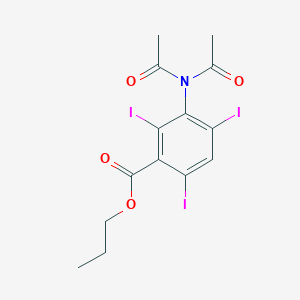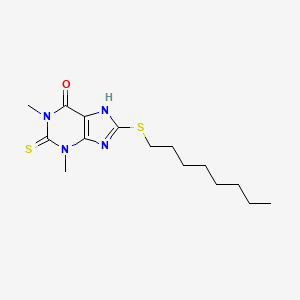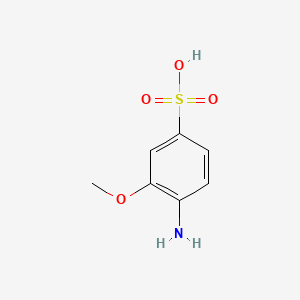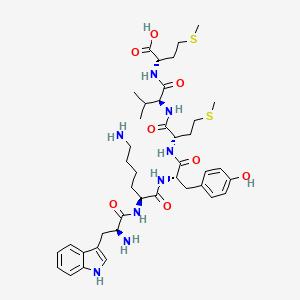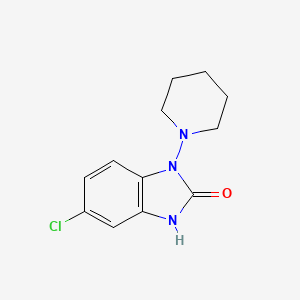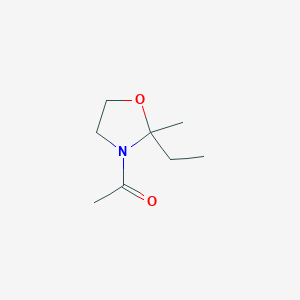![molecular formula C20H15ClN2O4S B13811598 5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid is a complex organic compound that features a chloro-substituted benzoic acid core linked to a methoxynaphthalene moiety through a carbamothioylamino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid typically involves multiple steps:
Formation of the Methoxynaphthalene Derivative: The starting material, 3-methoxynaphthalene, undergoes acylation to form 3-methoxynaphthalene-2-carbonyl chloride.
Coupling Reaction: The 3-methoxynaphthalene-2-carbonyl chloride is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid.
Thioamide Formation: The intermediate is further reacted with thiourea under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)amino]benzoic acid: Lacks the thioamide group, which may affect its reactivity and biological activity.
5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamoylamino]benzoic acid: Contains a carbamoyl group instead of a carbamothioyl group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the carbamothioyl group in 5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions. These properties make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C20H15ClN2O4S |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
5-chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C20H15ClN2O4S/c1-27-17-9-12-5-3-2-4-11(12)8-15(17)18(24)23-20(28)22-16-7-6-13(21)10-14(16)19(25)26/h2-10H,1H3,(H,25,26)(H2,22,23,24,28) |
InChI 键 |
BBMMRQBNVRGCCO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


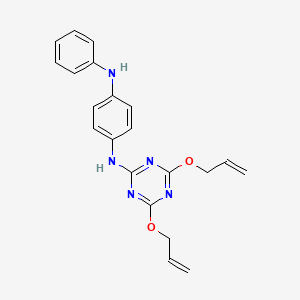
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
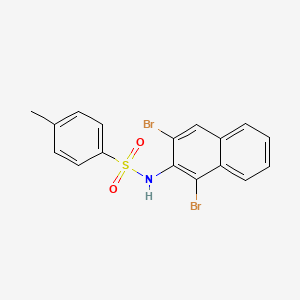

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
